molecular formula C12H6ClN5 B11861983 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile CAS No. 89454-05-7

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile

Cat. No.: B11861983
CAS No.: 89454-05-7
M. Wt: 255.66 g/mol
InChI Key: BCXVOVYRZVAMAW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core fused with a chlorophenyl group and a carbonitrile moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyanoacetamide under basic conditions. The reaction is often carried out in the presence of catalysts such as dicationic molten salts or under ultrasonic-assisted conditions to enhance yield and reduce reaction time .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and scalability. These methods often employ green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents like ethanol .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions employed, but they often include various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89454-05-7

Molecular Formula

C12H6ClN5

Molecular Weight

255.66 g/mol

IUPAC Name

1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine-4-carbonitrile

InChI

InChI=1S/C12H6ClN5/c13-8-1-3-9(4-2-8)18-12-10(6-17-18)11(5-14)15-7-16-12/h1-4,6-7H

InChI Key

BCXVOVYRZVAMAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)C#N)Cl

Origin of Product

United States

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